molecular formula C6H7ClN2O3S B6612133 6-chloro-5-methoxypyridine-3-sulfonamide CAS No. 75720-94-4

6-chloro-5-methoxypyridine-3-sulfonamide

Cat. No. B6612133
CAS RN: 75720-94-4
M. Wt: 222.65 g/mol
InChI Key: ATAQGSJTGRNQRH-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypyridine-3-sulfonamide (CMPS) is an organic compound that has been widely studied in the scientific community due to its potential applications in chemistry, biochemistry, and medicine. CMPS is a member of the pyridine sulfonamide family and is composed of a six-membered ring of alternating nitrogen and sulfur atoms, with a chlorine and methoxy substituent attached to the nitrogen atom. CMPS is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a drug target in the development of new therapies.

Scientific Research Applications

6-chloro-5-methoxypyridine-3-sulfonamide has been studied extensively in the scientific community due to its potential applications in a variety of fields. In organic synthesis, this compound can be used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. In biocatalysis, this compound can be used as a catalyst for the synthesis of a variety of compounds, including amino acids and peptides. In the development of new therapies, this compound can be used as a drug target for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxypyridine-3-sulfonamide is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of certain compounds. It is thought that this compound binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzyme activity can lead to the inhibition of the biosynthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a variety of effects on the body. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects, as well as anticonvulsant and anticonvulsant-like effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-5-methoxypyridine-3-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its versatility. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The limitations of using this compound in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interact with other compounds.

Future Directions

The potential future directions for 6-chloro-5-methoxypyridine-3-sulfonamide research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a catalyst for the synthesis of a variety of compounds. Additionally, further research could be conducted into its potential toxicity and its potential to interact with other compounds. Finally, further research could be conducted into its potential applications in the development of new drugs and therapies.

Synthesis Methods

6-chloro-5-methoxypyridine-3-sulfonamide can be synthesized by a number of different methods. The most common method is the reaction of pyridine-3-sulfonyl chloride with 5-methoxy-6-chloropyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts reaction and the use of a Grignard reagent.

properties

IUPAC Name

6-chloro-5-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAQGSJTGRNQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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